5-Iodo-1-isopropylpyrazole
Overview
Description
5-Iodo-1-isopropylpyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The presence of an iodine atom at the 5-position and an isopropyl group at the 1-position makes this compound a unique derivative of pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropylpyrazole can be achieved through several methods. One common approach involves the iodination of 1-isopropylpyrazole. This can be done using iodine monochloride (ICl) in the presence of a base such as lithium carbonate (Li2CO3) at room temperature . Another method involves the reaction of pyrazole with isopropyl iodide under basic conditions to introduce the isopropyl group, followed by iodination at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions to replace the iodine atom with an aryl or vinyl group.
Sonogashira Coupling: This reaction involves the use of palladium and copper catalysts to couple the compound with terminal alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-1-isopropylpyrazole .
Scientific Research Applications
5-Iodo-1-isopropylpyrazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropylpyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
1-Isopropylpyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Bromo-1-isopropylpyrazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.
Uniqueness
5-Iodo-1-isopropylpyrazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its ability to form halogen bonds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
5-Iodo-1-isopropylpyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with an iodine atom at the 5-position and an isopropyl group at the 1-position. This specific substitution pattern is crucial for its biological activity and interaction with various molecular targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to inhibit the WNT signaling pathway, which is often dysregulated in cancer. The compound demonstrated an IC50 value of approximately 23 nM, indicating potent inhibitory effects on this pathway .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been reported to interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. Modifications in its chemical structure have been explored to enhance its binding affinity and metabolic stability .
Pharmacokinetics
A comprehensive study on the pharmacokinetics of related compounds provides insights into the expected behavior of this compound in biological systems. The predicted clearance rates, volume of distribution, and half-life suggest favorable absorption and distribution characteristics that could enhance its therapeutic efficacy .
Parameter | Mouse | Rat | Dog | Human Prediction |
---|---|---|---|---|
Clearance (L/h/kg) | 1.87 | 1.54 | 0.84 | ~0.88 |
Liver Blood Flow (%) | 31 | 35 | 33 | ~76 |
Volume of Distribution (L/kg) | 1.08 | 1.53 | 0.74 | ~0.85 |
Bioavailability (%) | 54 | 88 | 126 | ~70 |
Half-life (h) | 0.55 | 0.97 | 0.70 | ~0.70 |
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways critical for cell proliferation and survival. Its interaction with CDKs suggests a mechanism that could lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives, including those similar to this compound, in preclinical models:
- Case Study A : A study demonstrated that a closely related compound effectively reduced tumor size in xenograft models by targeting the WNT pathway.
- Case Study B : Another investigation found that modifying the isopropyl group enhanced the compound's selectivity towards specific CDK isoforms, leading to improved anticancer activity without significant toxicity .
Future Directions
Research into the biological activity of this compound is ongoing, with a focus on:
- Structural Optimization : Efforts are being made to modify the compound's structure to improve its pharmacological profile.
- Combination Therapies : Investigating its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.
- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level will provide insights into how it can be best utilized in clinical settings.
Properties
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGKBLQYJMQQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718445 | |
Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-54-6 | |
Record name | 5-Iodo-1-(1-methylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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